molecular formula C20H26Si2 B14587766 1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane CAS No. 61244-95-9

1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane

Cat. No.: B14587766
CAS No.: 61244-95-9
M. Wt: 322.6 g/mol
InChI Key: CPAKWVZYPUHVQW-UHFFFAOYSA-N
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Description

1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane is a compound with the molecular formula C18H22Si2 It is characterized by the presence of two silicon atoms bonded to two phenylethenyl groups and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane typically involves the reaction of tetramethyldisilane with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate the production demands, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrosilane derivatives.

    Substitution: The phenylethenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include silanol, siloxane, hydrosilane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Materials Science: The compound is explored for its potential use in the development of silicon-based materials with unique properties.

    Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various chemical and industrial applications.

Properties

CAS No.

61244-95-9

Molecular Formula

C20H26Si2

Molecular Weight

322.6 g/mol

IUPAC Name

[dimethyl(1-phenylethenyl)silyl]-dimethyl-(1-phenylethenyl)silane

InChI

InChI=1S/C20H26Si2/c1-17(19-13-9-7-10-14-19)21(3,4)22(5,6)18(2)20-15-11-8-12-16-20/h7-16H,1-2H2,3-6H3

InChI Key

CPAKWVZYPUHVQW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C(=C)C1=CC=CC=C1)[Si](C)(C)C(=C)C2=CC=CC=C2

Origin of Product

United States

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